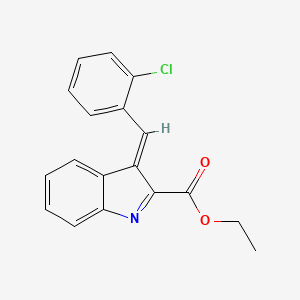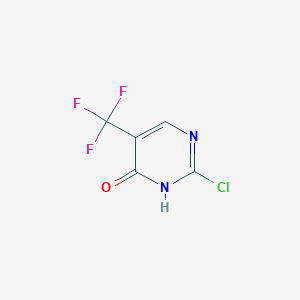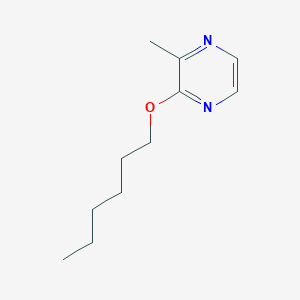
(Hexyloxy)methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexyloxy)methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture .
Preparation Methods
The synthesis of (Hexyloxy)methylpyrazine typically involves the reaction of pyrazine derivatives with hexyloxy compounds. . Industrial production methods often employ temperature-controlled processes to ensure high yield and purity. For example, a two-step preparation method involving biosynthesis and chemical reaction has been developed for similar pyrazine compounds .
Chemical Reactions Analysis
(Hexyloxy)methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the alkyl side chains can lead to the formation of carboxylic acids .
Scientific Research Applications
(Hexyloxy)methylpyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a semiochemical, playing a role in intraspecific and interspecific communication among organisms . In medicine, pyrazine derivatives are known for their antibacterial, antiviral, and anticancer properties . Additionally, this compound is used in the food industry as a flavoring agent due to its distinctive aroma .
Mechanism of Action
The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with various molecular targets and pathways. These actions contribute to their therapeutic effects in treating central nervous system diseases, such as Parkinson’s disease and Alzheimer’s disease .
Comparison with Similar Compounds
(Hexyloxy)methylpyrazine can be compared with other pyrazine derivatives, such as 2,5-dimethylpyrazine and tetramethylpyrazine. These compounds share similar aromatic ring structures but differ in their substituents, leading to variations in their biological activities and applications . For example, tetramethylpyrazine is known for its neuroprotective effects, while 2,5-dimethylpyrazine is commonly used as a flavoring agent .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological activities offer potential therapeutic benefits.
Properties
CAS No. |
93904-84-8 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hexoxy-3-methylpyrazine |
InChI |
InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
IOTVUKNWZQTXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


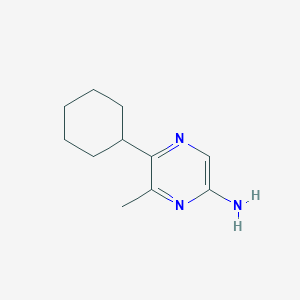
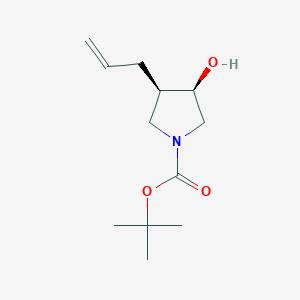
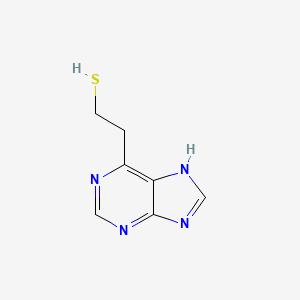

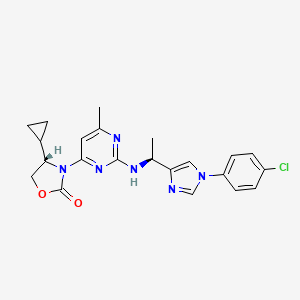
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
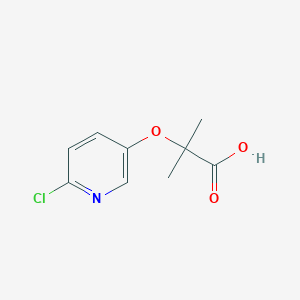
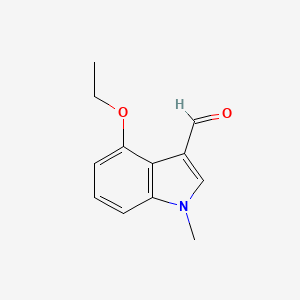
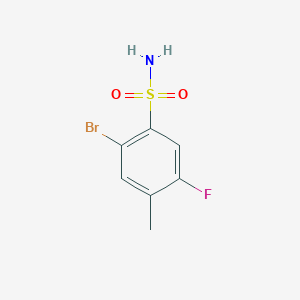
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
